

Preparation of Reltecimod for In Vivo Administration: Application Notes and Protocols

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Compound of Interest

Compound Name: *Reltecimod*

Cat. No.: *B610440*

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Abstract

Reltecimod (also known as AB-103) is a synthetic peptide that modulates the host's immune response by targeting the T-cell co-stimulatory pathway. As a promising therapeutic agent for conditions such as necrotizing soft tissue infections, the proper preparation of **Reltecimod** for in vivo administration is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the reconstitution, formulation, and administration of **Reltecimod** for preclinical in vivo studies, based on available chemical properties and published study data.

Introduction

Reltecimod is a peptide antagonist of the T-cell specific surface glycoprotein CD28.[1] It modulates the inflammatory response by attenuating the CD28/B7 co-stimulatory pathway, without causing complete immunosuppression.[1] This mechanism of action makes it a subject of interest for studying its effects on various inflammatory and infectious disease models. For in vivo studies, **Reltecimod** is typically administered intravenously. This document outlines the necessary steps to prepare **Reltecimod**, which is often supplied as a lyophilized powder, into a sterile, injectable solution.

Materials and Reagents

- **Reltecimod** (lyophilized powder)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300), sterile
- Tween® 80 (Polysorbate 80), sterile
- Sterile 0.9% Sodium Chloride Injection, USP (saline)
- Sterile, pyrogen-free water for injection (WFI) or Phosphate Buffered Saline (PBS)
- Sterile, polypropylene microcentrifuge tubes
- Calibrated pipettes and sterile, filtered pipette tips
- 0.22 µm sterile syringe filters
- Sterile syringes and needles

Quantitative Data Summary

The following tables summarize the key quantitative information for the preparation of **Reltecimod**.

Table 1: Physicochemical Properties of **Reltecimod**

Property	Value	Source
Molecular Formula	C ₄₆ H ₇₂ N ₁₀ O ₁₅ S	[2]
Molecular Weight	1037.19 g/mol	[2]
Form	Lyophilized powder	General
Solubility (DMSO)	100 mg/mL	[2]
Predicted Water Solubility (as sodium salt)	0.0349 mg/mL	[3]

Table 2: Recommended Storage Conditions

Form	Storage Temperature	Shelf Life	Source
Lyophilized Powder	-20°C	3 years	[1]
Stock Solution (in solvent)	-80°C	6 months	[2]
-20°C	1 month	[2]	

Table 3: Dosing Information from In Vivo Studies

Species	Dosage Range	Route of Administration	Vehicle	Source
Mouse	1.25 - 5 mg/kg	Intravenous (i.v.)	Not specified	[2]
Human	0.5 mg/kg	Intravenous (i.v.)	0.9% Saline	[4]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Reltecimod to Prepare a Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **Reltecimod** in DMSO.

- **Equilibrate:** Allow the vial of lyophilized **Reltecimod** and a bottle of sterile DMSO to equilibrate to room temperature.
- **Centrifuge:** Briefly centrifuge the vial of **Reltecimod** at a low speed to ensure all the lyophilized powder is at the bottom of the vial.
- **Reconstitute:** Carefully add the required volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 50 mg/mL). The solubility in DMSO is high

(100 mg/mL), but it is recommended to start with a lower concentration to ensure complete dissolution.^[2] If needed, use an ultrasonic bath to aid dissolution.^[2]

- Aliquot: Once fully dissolved, aliquot the stock solution into sterile, polypropylene microcentrifuge tubes in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.
- Store: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.^[2]

Protocol 2: Preparation of a Working Solution for In Vivo Administration

This protocol details the dilution of the DMSO stock solution into a vehicle suitable for intravenous injection in animal models. This formulation is based on a common co-solvent system used for poorly water-soluble compounds.

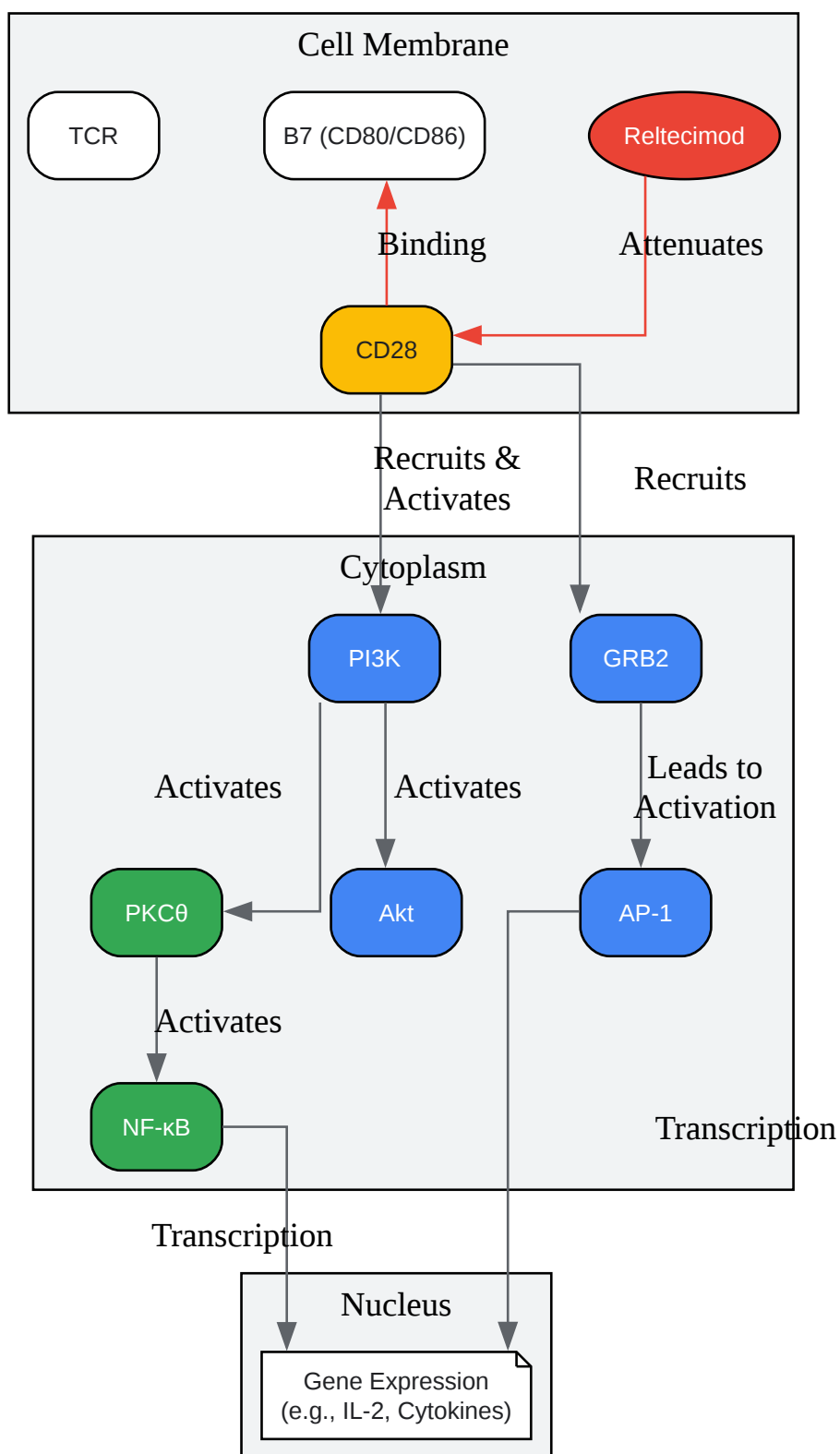
- Calculate Required Volumes: Based on the desired final concentration and the total volume needed for the experiment, calculate the volumes of the stock solution and each component of the vehicle. An example formulation is 5% DMSO, 30% PEG300, 5% Tween® 80, and 60% saline/PBS.^[1]
- Prepare the Vehicle: In a sterile tube, prepare the vehicle by adding the components in the following order, ensuring the solution is clear after each addition:
 - Add the calculated volume of PEG300.
 - Add the calculated volume of Tween® 80 and mix well.
 - Add the calculated volume of sterile saline or PBS and mix well.
- Prepare the Final Solution:
 - Thaw an aliquot of the **Reltecimod** stock solution (from Protocol 1).
 - Add the calculated volume of the **Reltecimod** stock solution to the prepared vehicle.
 - Vortex gently to ensure a homogenous solution.

- **Sterile Filtration:** Draw the final solution into a sterile syringe. Attach a 0.22 μm sterile syringe filter and push the solution through the filter into a new sterile tube or directly into the injection syringes. This step is crucial to ensure the sterility of the final product for in vivo administration.
- **Administration:** The prepared **Reltecimod** solution is now ready for intravenous administration. It is recommended to use the solution as fresh as possible. The stability of the final diluted solution should be determined for each specific experimental setup.

Visualization of Pathways and Workflows

Signaling Pathway of Reltecimod's Target: CD28 Co-stimulation

Reltecimod modulates the immune response by attenuating the CD28 co-stimulatory pathway. The following diagram illustrates the key signaling events downstream of CD28 engagement.

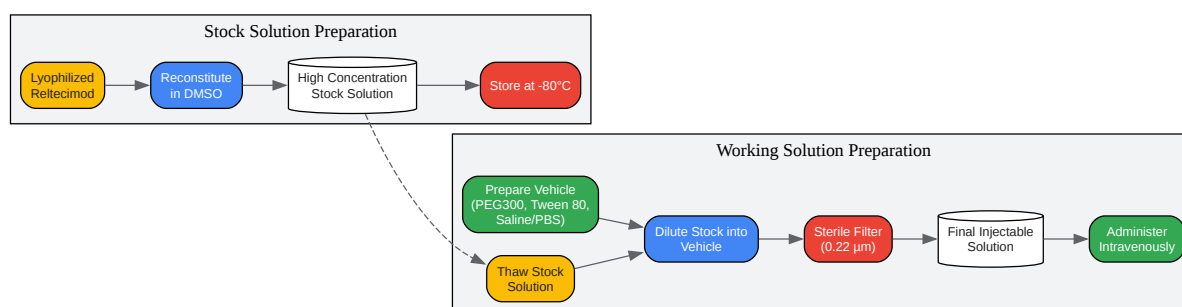


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Diagram 1: Simplified signaling pathway of CD28, the target of **Reltecimod**.

Experimental Workflow for In Vivo Preparation of Reltecimod

The following diagram outlines the workflow for preparing **Reltecimod** for in vivo administration.



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